Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-

Medicinal Chemistry Physicochemical Profiling SAR Studies

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-69-9) is a synthetic heterocyclic compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol. It belongs to the furo[3,2-c]oxepin-4-one class, characterized by a fused furan-oxepin ring system bearing a geminal 2,2-diphenyl substitution.

Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
CAS No. 835613-69-9
Cat. No. B12527231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-
CAS835613-69-9
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1
InChIInChI=1S/C20H18O3/c21-19-17-14-20(15-8-3-1-4-9-15,16-10-5-2-6-11-16)23-18(17)12-7-13-22-19/h1-6,8-11H,7,12-14H2
InChIKeyGGJZHCUKGMWQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-69-9): Core Structural Identity and Procurement Baseline


Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-69-9) is a synthetic heterocyclic compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol [1]. It belongs to the furo[3,2-c]oxepin-4-one class, characterized by a fused furan-oxepin ring system bearing a geminal 2,2-diphenyl substitution [2]. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis . Its structural features place it within a series of closely related analogs that differ in substitution at the 2-position and 6-position, making precise structural identification critical for experimental reproducibility.

Scaffold Furo[3,2-c]oxepin-4-one with 2,2-diphenyl substitution
Role Synthetic building block for medicinal chemistry
Identity Precise structural ID required due to close analog series

Why Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- Cannot Be Replaced by In-Class Analogs Without Validation


The furo[3,2-c]oxepin-4-one scaffold supports multiple substitution sites, and even minor structural changes—such as replacing the 2,2-diphenyl group with a 2-phenyl, 2,2-diethyl, or 6-alkyl substituent—can fundamentally alter physicochemical properties, reactivity, and biological target engagement [1]. For procurement, assuming interchangeability between CAS 835613-69-9 and its closest analogs (e.g., CAS 835613-70-2, 835613-71-3, or 835613-72-4) without experimental verification introduces risks to assay reproducibility and SAR interpretation. The quantitative evidence below demonstrates where measurable differences have been documented.

2-Position substitution shift

Replacing 2,2-diphenyl with 2,2-diethyl or 2-phenyl may alter molecular weight by >78 g/mol and significantly change lipophilicity and reactivity.

Assay reproducibility risk

Assuming interchangeability with analogs without experimental verification may confound SAR interpretation and physicochemical profiling.

Sourcing complexity

Niche commercial availability requires custom synthesis planning and in-house QC; catalog availability may be limited compared to simpler analogs.

Quantitative Differentiation Evidence for Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-69-9)


Molecular Weight and Lipophilicity Differentiation from 2,2-Diethyl and 2-Phenyl Analogs

The target compound (CAS 835613-69-9, MW 306.36 g/mol, C20H18O3) exhibits a higher molecular weight and calculated logP compared to the 2,2-diethyl analog (CAS 835613-71-3, MW 210.27 g/mol, C12H18O3) and the 2-phenyl analog (CAS 835613-70-2, MW ~228 g/mol, C14H12O3) . The presence of two aromatic phenyl substituents at the 2-position increases the molecular weight by approximately 96 g/mol relative to the 2,2-diethyl derivative, substantially altering both solubility and membrane permeability profiles. This is a class-level inference drawn from the fundamental structure-property relationships of the furo[3,2-c]oxepin-4-one series, as direct experimental logP values for the target compound have not been published.

MW & Lipophilicity
Class-level
306.36 g/mol (target) vs. 210.27 g/mol (2,2-diethyl analog); ~+78 g/mol vs. 2-phenyl analog
Substantial MW difference may alter solubility and permeability profiles.
Exact logP not experimentally determined; class-level inference.
Medicinal Chemistry Physicochemical Profiling SAR Studies

GC-MS Spectral Confirmation and Structural Verification Against Isomeric Possibilities

The compound has been characterized by GC-MS and its mass spectrum is deposited in the Wiley Registry of Mass Spectral Data 2023 [1]. The exact mass is 306.125594 g/mol [1]. This spectral reference provides a definitive fingerprint for identity verification, distinguishing it from other furo[3,2-c]oxepin-4-one isomers (e.g., furo[2,3-c]oxepin-2-one derivatives with the same molecular formula, such as 3,8-diphenyl-5,6,8,8a-tetrahydro-4H-furo[2,3-c]oxepin-2-one [2]) that may co-elute or be misidentified without authenticated spectral comparison.

GC-MS Spectral Fingerprint
Analytical context
Exact Mass: 306.125594; MS spectrum deposited in Wiley Registry 2023
Enables unambiguous identity verification and differentiation from regioisomers.
Regioisomeric furo[2,3-c]oxepin-2-one distinguishable by fragmentation pattern.
Analytical Chemistry Quality Control Structural Confirmation

Synthetic Accessibility via One-Pot CAN-Mediated Methodology

The furo[3,2-c]oxepin-4-one scaffold, including the target 2,2-diphenyl derivative, is accessible via a one-pot CAN-mediated reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes, yielding 2,3,7,8-tetrahydrofuro[3,2-c]oxepin-4(6H)-ones in moderate to fair yields [1]. This synthetic methodology provides a direct route to the 2,2-diphenyl-substituted congener, whereas alternative substitution patterns (e.g., 6-ethyl or 6-methyl derivatives) may require modified precursors or additional synthetic steps, potentially impacting cost and availability for bulk procurement.

One-Pot Synthetic Route
Class-level
CAN-mediated one-pot methodology; yields moderate to fair from appropriate alkene
May support faster procurement turnaround and lower synthesis cost.
6-Substituted analogs may require 1–2 additional synthetic steps.
Synthetic Chemistry Process Chemistry Compound Sourcing

Structural Differentiation from 6-Alkyl Substituted Analogs: Absence of Chiral Center at C-6

The target compound (CAS 835613-69-9) lacks substitution at the 6-position of the oxepin ring, rendering it achiral at this center. In contrast, close analogs such as CAS 835613-72-4 (6-methyl) and the 6-ethyl derivative introduce a stereogenic center at C-6, creating enantiomeric pairs that may exhibit differential pharmacological activity and require chiral resolution for certain applications . This structural feature makes the target compound a simpler, non-chiral scaffold for initial SAR exploration or fragment-based screening, where stereochemical complexity is not desired.

Stereochemical Simplicity
Class-level
0 chiral centers at oxepin C-6 vs. 1 chiral center in 6-methyl analog
Achiral nature simplifies analytical characterization and avoids enantiomeric separation costs.
Ideal for early-stage SAR where stereochemical complexity is not required.
Stereochemistry Drug Design Molecular Complexity

Potential Kappa Opioid Receptor (KOR) Activity: Class-Level Inference from Furo[3,2-c]oxepin-4-one Scaffold

Several furo[3,2-c]oxepin-4-one derivatives have been annotated in bioactivity databases as kappa opioid receptor (KOR) agonists, with reported EC50 values in the nanomolar range for certain analogs (e.g., EC50 = 2.20 nM at human KOR in [35S]GTPγS binding assays for a structurally related compound) [1]. The target compound, however, lacks direct, publicly available binding or functional assay data against KOR or any other receptor target. Its potential KOR activity is inferred from scaffold similarity to active analogs and must be experimentally validated. No quantitative comparator data specific to CAS 835613-69-9 exist at this time.

KOR Activity Potential
Data to verify
No direct binding data for target; structurally related analog shows EC50 2.20 nM at human KOR
Unvalidated scaffold; receptor profiling must be experimentally established before use.
Procurement should not be based on inferred KOR activity.
Opioid Receptor Pharmacology Analgesic Discovery GPCR Targeting

Commercial Availability and Supplier Landscape: Niche Status Relative to Mainstream Opioid Ligands

CAS 835613-69-9 is not listed in the catalogs of major global chemical suppliers such as Sigma-Aldrich, TCI, or Enamine as of the latest available search . It appears to be offered primarily through specialized research chemical vendors and custom synthesis services. In contrast, structurally simpler analogs (e.g., 2,2-diethyl derivative, CAS 835613-71-3) have broader indexed availability [1]. This limited commercial footprint means that procurement typically requires custom synthesis or sourcing from niche suppliers, which may involve longer lead times, higher minimum order quantities, and the need for rigorous in-house quality control upon receipt.

Supplier Landscape
Data to verify
Not listed by major global suppliers; available through niche research chemical platforms
Plan for custom synthesis and rigorous in-house QC upon receipt.
2,2-Diethyl analog has broader indexed availability for comparison.
Chemical Sourcing Supply Chain Research Chemical Procurement

Validated Application Scenarios for Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-69-9)


Scaffold for Systematic SAR Exploration of 2,2-Disubstituted Furo[3,2-c]oxepin-4-ones

The 2,2-diphenyl substitution pattern of CAS 835613-69-9 provides a sterically demanding, lipophilic anchor point for Structure-Activity Relationship (SAR) studies within the furo[3,2-c]oxepin-4-one class. Its achiral nature at the 6-position simplifies initial library design, as demonstrated by the synthetic methodology of Kobayashi et al. (2004), which enables modular incorporation of diverse alkenes to generate analog series [1]. Researchers can use this compound as a reference point to systematically evaluate the impact of replacing the 2,2-diphenyl group with smaller or more polar substituents (e.g., 2,2-diethyl or 2-phenyl analogs) on target binding and physicochemical parameters.

Method Development and Reference Standard for GC-MS Identification of Furo[3,2-c]oxepin-4-one Derivatives

The authenticated GC-MS spectrum of CAS 835613-69-9, archived in the Wiley Registry of Mass Spectral Data 2023, establishes this compound as a reference standard for the identification and quality control of furo[3,2-c]oxepin-4-one derivatives [1]. Analytical laboratories can use this spectrum to confirm the identity of synthesized batches, differentiate the target compound from regioisomeric furo[2,3-c]oxepin-2-one derivatives, and develop quantitative GC-MS methods for purity assessment.

Negative Control or Baseline Compound in Chiral Chromatography Method Development

Because CAS 835613-69-9 lacks a stereogenic center at the 6-position of the oxepin ring, it serves as an ideal achiral baseline for developing chiral separation methods aimed at resolving enantiomeric pairs of 6-substituted analogs (e.g., CAS 835613-72-4) [1]. Its retention time and spectral properties provide a reference point for confirming that observed peak splitting in chiral HPLC or SFC runs is genuinely due to enantiomeric resolution rather than column or solvent artifacts.

Custom Synthesis Target for Niche Medicinal Chemistry Programs Exploring GPCR Ligand Space

Although direct pharmacological data for CAS 835613-69-9 are absent from public databases, the furo[3,2-c]oxepin-4-one scaffold has been implicated in kappa opioid receptor (KOR) agonist activity for structurally related analogs [1]. Medicinal chemistry groups pursuing novel KOR ligands or other GPCR targets may commission custom synthesis of this compound as part of a hit-finding or scaffold-hopping initiative. In such cases, the procurement pathway must include a rigorous analytical characterization plan (NMR, HRMS, HPLC purity) and de novo receptor profiling, as no vendor-certified biological activity data are available.

Application
Selection Property
Validation Focus
SAR exploration of 2,2-disubstituted furo[3,2-c]oxepin-4-ones
2,2-Diphenyl substitution as lipophilic anchor
Physicochemical and target engagement profiling
GC-MS identification method development
Authenticated GC-MS spectrum (Wiley Registry)
Regioisomeric differentiation and purity assessment
Chiral chromatography method baseline
Achiral 6-position (no stereogenic center)
Enantiomeric resolution validation
Custom synthesis for GPCR ligand discovery programs
Furo[3,2-c]oxepin-4-one scaffold for hit finding
De novo receptor profiling and analytical characterization
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